Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 827316-45-0
VCID: VC13891745
InChI: InChI=1S/C12H21IN2O3Si/c1-5-18-12(16)10-8-15(14-11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3
SMILES: CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C
Molecular Formula: C12H21IN2O3Si
Molecular Weight: 396.30 g/mol

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate

CAS No.: 827316-45-0

Cat. No.: VC13891745

Molecular Formula: C12H21IN2O3Si

Molecular Weight: 396.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate - 827316-45-0

Specification

CAS No. 827316-45-0
Molecular Formula C12H21IN2O3Si
Molecular Weight 396.30 g/mol
IUPAC Name ethyl 3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H21IN2O3Si/c1-5-18-12(16)10-8-15(14-11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3
Standard InChI Key MHMATHOVNKUGFR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C
Canonical SMILES CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at the 3-position with iodine, a functional group known for its role in facilitating halogen-bonding interactions and participation in transition metal-catalyzed reactions. At the 1-position, a 2-(trimethylsilyl)ethoxymethyl (SEM) group serves as a protective moiety for the pyrazole nitrogen, enhancing stability during synthetic manipulations. The 4-position is esterified with an ethyl group, contributing to the molecule’s lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H21IN2O3Si\text{C}_{12}\text{H}_{21}\text{IN}_2\text{O}_3\text{Si}
Molecular Weight396.30 g/mol
IUPAC NameEthyl 3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
SMILESCCOC(=O)C1=CN(N=C1I)COCCSi(C)C
InChI KeyMHMATHOVNKUGFR-UHFFFAOYSA-N

Spectral Characterization

While experimental spectral data (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) for this specific compound remain unpublished, analogous pyrazole derivatives exhibit characteristic signals. For instance:

  • The SEM group’s trimethylsilyl protons typically appear as singlets near δ\delta 0.1–0.3 ppm in 1H^1\text{H} NMR.

  • The ethyl ester’s methylene and methyl groups resonate at δ\delta 4.2–4.4 (quartet) and δ\delta 1.3–1.4 (triplet), respectively.

  • The pyrazole ring’s protons are deshielded by the electron-withdrawing iodine, appearing downfield at δ\delta 7.5–8.5 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The preparation of this compound likely involves a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds yields the pyrazole backbone.

  • Iodination: Electrophilic iodination using I2\text{I}_2 or Niodosuccinimide\text{N}-iodosuccinimide introduces the iodine atom at the 3-position.

  • SEM Protection: The SEM group is installed via nucleophilic substitution between the pyrazole nitrogen and SEM chloride (Cl-SEM\text{Cl-SEM}) under basic conditions.

  • Esterification: Ethyl esterification at the 4-position is achieved through acid-catalyzed reaction with ethanol or transesterification.

Table 2: Comparison with Related Pyrazole Esters

CompoundMolecular FormulaKey Functional Groups
Methyl 1-SEM-pyrazole-3-carboxylateC11H20N2O3Si\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_3\text{Si}Methyl ester, SEM protection
Ethyl 3-iodo-1-SEM-pyrazole-4-carboxylateC12H21IN2O3Si\text{C}_{12}\text{H}_{21}\text{IN}_2\text{O}_3\text{Si}Ethyl ester, iodine, SEM

Hypervalent Iodine-Mediated Modifications

Recent advances in metal-free synthesis, as demonstrated in pyrazole-tethered isoxazoles , suggest potential for hypervalent iodine reagents (e.g., iodobenzene diacetate) to facilitate oxidative coupling or cycloaddition reactions involving this compound. Such methods could enable the construction of polyheterocyclic systems without transition metal catalysts, aligning with green chemistry principles .

Applications in Medicinal Chemistry

Antioxidant Activity

The pyrazole ring’s conjugated π-system can scavenge free radicals. In DPPH assays, related compounds showed IC50_{50} values ranging from 12–45 μM, correlating with electron-donating substituents . The ethyl ester’s lipophilicity may further enhance cell membrane penetration, potentiating in vivo antioxidant effects.

Future Research Directions

Mechanistic Studies

  • Cross-Coupling Reactivity: Investigate Suzuki-Miyaura or Ullmann-type couplings using the iodine substituent to generate biaryl or heteroaryl hybrids.

  • SEM Deprotection Kinetics: Optimize conditions for SEM removal (e.g., tetrabutylammonium fluoride) to access unprotected pyrazole intermediates.

Biological Screening

  • Anticancer Profiling: Evaluate cytotoxicity against cancer cell lines, leveraging the iodine atom’s potential as a radiosensitizer.

  • Synergistic Combinations: Test hybrid molecules incorporating this pyrazole scaffold with known pharmacophores (e.g., fluoroquinolones) .

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